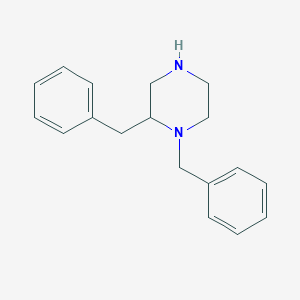

1,2-Dibenzylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Dibenzylpiperazine is an organic compound belonging to the piperazine family. It is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the piperazine ring. The molecular formula of this compound is C18H22N2, and it has a molar mass of 266.38 g/mol . This compound is often found as an impurity in the synthesis of benzylpiperazine, a recreational stimulant .

Métodos De Preparación

1,2-Dibenzylpiperazine can be synthesized through several methods:

Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.

Microwave-assisted synthesis: This method uses microwave energy to accelerate the reaction rates and increase the yield of this compound.

Industrial production: In industrial settings, the synthesis of this compound often involves the reaction of piperazine with benzyl chloride under controlled conditions to minimize the formation of impurities.

Análisis De Reacciones Químicas

1,2-Dibenzylpiperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of benzyl alcohols and carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur with halogenated benzyl derivatives, leading to the formation of substituted piperazines.

Aplicaciones Científicas De Investigación

1,2-Dibenzylpiperazine has several applications in scientific research:

Mecanismo De Acción

Comparación Con Compuestos Similares

1,2-Dibenzylpiperazine is similar to other piperazine derivatives, such as:

1-Benzylpiperazine: Known for its stimulant effects, 1-Benzylpiperazine is often used recreationally and has a similar structure to this compound.

3,4-Methylenedioxy-1-benzylpiperazine: This compound has psychoactive properties and is used in research to study its effects on the central nervous system.

1-Methyl-4-benzylpiperazine: Another piperazine derivative with stimulant properties, used in scientific research.

Actividad Biológica

1,2-Dibenzylpiperazine (DBZP) is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of DBZP, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

DBZP is synthesized through various methods involving piperazine derivatives and benzyl groups. The synthetic pathways typically involve the reaction of piperazine with benzyl halides under basic conditions. The resulting compound can be further modified to enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that DBZP can induce apoptosis in various cancer cell lines. For instance, a study reported that DBZP demonstrated cytotoxic effects against human breast cancer cells (MCF-7) with an IC50 value of approximately 11.3 µM . This suggests its potential as a lead compound in cancer therapy.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 11.3 | Cytotoxicity |

| HeLa | Varies | Apoptosis Induction |

Neuropharmacological Effects

DBZP has been studied for its effects on the central nervous system (CNS). It functions as a stimulant with about 10% of the potency of d-amphetamine, affecting neurotransmitter release and reuptake, particularly dopamine and serotonin . Animal studies have shown that DBZP can enhance locomotor activity and has potential applications in treating mood disorders.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. A study indicated that derivatives of dibenzylpiperazine showed significant inhibition of inflammatory markers in vitro, suggesting that DBZP could be beneficial in managing conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The biological activity of DBZP is influenced by its chemical structure. Variations in the benzyl substituents can lead to different pharmacological profiles. For example, certain modifications to the piperazine ring or the introduction of electron-withdrawing groups have been linked to enhanced anticancer activity .

Case Studies and Research Findings

- Anticocaine Activity : A study highlighted that 1,4-dibenzylpiperazines possess anticocaine activity, indicating potential applications in addiction therapy .

- Carbonic Anhydrase Inhibition : Research has shown that DBZP derivatives exhibit inhibitory activity against carbonic anhydrases (CAs), which are important drug targets for diuretics and antitumor agents .

- In Vivo Studies : Animal models have demonstrated that DBZP can modulate pain responses and exhibit sedative effects, further supporting its potential therapeutic uses in pain management .

Propiedades

IUPAC Name |

1,2-dibenzylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-14-19-11-12-20(18)15-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGGDPZUASKXAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.